6-Bromopyridine-2-sulfonamide
Overview
Description
6-Bromopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and a sulfonamide group at the 2nd position
Mechanism of Action
Target of Action
6-Bromopyridine-2-sulfonamide, a derivative of sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .
Mode of Action
The compound interacts with its target by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby inhibiting the enzyme’s activity . This inhibition prevents the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria . This deficiency affects the synthesis of nucleic acids and proteins, essential components for bacterial growth and replication .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis . On a cellular level, this leads to a halt in bacterial growth and replication, as folic acid is essential for these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-2-sulfonamide typically involves the halogen-metal exchange reaction of 2,6-dibromopyridine with a metal reagent such as butyllithium, followed by reaction with sulfuryl chloride and subsequent amidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process generally involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
6-Bromopyridine-2-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Chloropyridine-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
2-Pyridinesulfonamide: Lacks the halogen substitution at the 6th position.
6-Bromopyridine-3-sulfonamide: Bromine and sulfonamide groups are positioned differently on the pyridine ring.
Uniqueness: 6-Bromopyridine-2-sulfonamide is unique due to the specific positioning of the bromine and sulfonamide groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-bromopyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSQXHNUWIYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720963 | |
Record name | 6-Bromopyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856013-04-2 | |
Record name | 6-Bromopyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 6-bromopyridine-2-sulfonamide described in the paper advantageous?
A1: The paper outlines a novel synthetic route for this compound starting from 2,6-dibromopyridine. The key advantages of this method are its short reaction sequence and scalability []. This means the synthesis can be performed in fewer steps compared to traditional methods, and it can be easily scaled up to produce larger quantities of the compound, which is particularly important for potential industrial applications.
Q2: What are the potential applications of this compound based on its structure?
A2: While the paper focuses on the synthesis, the presence of both bromine and sulfonamide functional groups in this compound suggests potential for further derivatization []. These modifications could lead to the development of new compounds with diverse biological activities. For example, sulfonamides are known for their antibacterial properties, and the bromine atom allows for further chemical transformations to introduce various substituents, potentially enhancing the activity and selectivity of the resulting molecules.
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